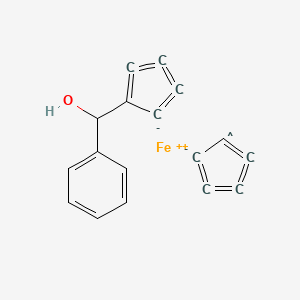
CID 138397769
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Phenylferrocenemethanol: Iron(2+) cyclopenta-2,3,4,5-tetraen-2-id-1-yl 5-[hydroxy(phenyl)methyl]cyclopenta-1,2,3,4-tetraen-1-ide (1/1/1) , is an organometallic compound that features a ferrocene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Phenylferrocenemethanol can be synthesized through the reaction of ferrocene with benzaldehyde in the presence of a base, such as sodium hydroxide. The reaction typically proceeds via a nucleophilic addition mechanism, where the ferrocene acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde, followed by protonation to yield the final product.
Industrial Production Methods: While specific industrial production methods for Alpha-Phenylferrocenemethanol are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Phenylferrocenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, bromine, or sulfuric acid, along with appropriate catalysts.
Major Products Formed:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol or hydrocarbon derivatives.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Phenylferrocenemethanol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Wirkmechanismus
The mechanism by which Alpha-Phenylferrocenemethanol exerts its effects involves its interaction with molecular targets and pathways. The ferrocene moiety can undergo redox reactions, which may play a role in its biological activity. Additionally, the phenyl group can participate in various chemical interactions, contributing to the compound’s overall reactivity and functionality.
Vergleich Mit ähnlichen Verbindungen
Alpha-Phenylferrocenemethanol can be compared with other similar compounds, such as:
Ferrocenemethanol: Lacks the phenyl group, resulting in different reactivity and applications.
Ferrocenecarboxaldehyde: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: Alpha-Phenylferrocenemethanol is unique due to the presence of both the ferrocene and phenyl moieties, which impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C17H7FeO |
|---|---|
Molekulargewicht |
283.1 g/mol |
InChI |
InChI=1S/C12H7O.C5.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-3,6-7,12-13H;;/q2*-1;+2 |
InChI-Schlüssel |
VDYLXOGGVGLCMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=C=C=C=[C-]2)O.[C-]1=C=C=C=[C]1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















